Fluorine vs. Bromo Substitution: Physicochemical Property Comparison for 1219914-14-3
The 4-fluorophenyl substituent in (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone confers distinct physicochemical properties compared to its direct 4-bromo analog. The target compound has a computed XLogP3 of 1.3 and a molecular weight of 351.4 g/mol [1]. In contrast, the 4-bromo analog—(4-bromo-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (C₁₀H₁₄BrN₃O₃S)—has a molecular weight of 336.21 g/mol and, based on the higher lipophilicity of bromine versus fluorine, is predicted to exhibit a XLogP3 approximately 0.5–0.8 units higher . The fluorine atom also serves as a metabolic blocking group at the para-position, a strategy commonly employed to reduce CYP450-mediated oxidative metabolism compared to unsubstituted phenyl rings [2].
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.3; MW = 351.4 g/mol; TPSA = 81.9 Ų; HBD = 1; HBA = 5 |
| Comparator Or Baseline | (4-Bromo-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: MW = 336.21 g/mol; predicted XLogP3 ≈ 1.8–2.1 (estimated based on Br vs. F contribution); TPSA = 81.9 Ų (identical core) |
| Quantified Difference | MW difference: +15.2 g/mol (4.5% higher for fluorophenyl analog); estimated ΔXLogP3 ≈ −0.5 to −0.8 (fluorophenyl analog is less lipophilic) |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15) and vendor datasheets |
Why This Matters
Lower lipophilicity of the fluorophenyl analog predicts improved aqueous solubility and reduced non-specific protein binding relative to the bromo analog, which is critical for accurate biochemical assay interpretation.
- [1] PubChem Compound Summary for CID 49677410. Computed molecular descriptors. National Center for Biotechnology Information. View Source
- [2] Nishida H, Fujimori I, Arikawa Y, et al. Exploration of pyrrole derivatives to find an effective potassium-competitive acid blocker with moderately long-lasting suppression of gastric acid secretion. Bioorg Med Chem. 2017;25(13):3447-3460. PMID: 28483454. (Class-level evidence: para-fluorination as a metabolic stabilization strategy in pyrrole-based P-CABs.) View Source
